molecular formula C24H31NaO8 B077162 Sodium 17beta-estradiol 17-glucosiduronate CAS No. 15087-02-2

Sodium 17beta-estradiol 17-glucosiduronate

Cat. No.: B077162
CAS No.: 15087-02-2
M. Wt: 470.5 g/mol
InChI Key: UQSHTUQZFYMYFO-FFRCEPQQSA-M
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Scientific Research Applications

Sodium 17beta-estradiol 17-glucosiduronate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Sodium 17beta-estradiol 17-glucosiduronate primarily targets the estrogen receptors ESR1 and ESR2 . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues . They play a crucial role in mediating the biological effects of estrogen .

Mode of Action

The compound interacts with its targets, the estrogen receptors ESR1 and ESR2, by inducing their translocation to the plasma membrane . This interaction results in the phosphorylation of MAPK3/1 . Both effects reach a maximum after 10 minutes and can be blocked by specific inhibitors .

Biochemical Pathways

The activation of estrogen receptors by this compound affects several biochemical pathways. It activates an SRC-mediated translocation of estrogen receptors to the plasma membrane, which results in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase signaling pathway .

Pharmacokinetics

This compound is a substrate of the multidrug resistance protein 2 (MRP2), a member of the superfamily of ATP-binding cassette (ABC) transporters . These transporters transport various molecules across extra- and intra-cellular membranes . The compound’s interaction with MRP2 affects its bioavailability .

Result of Action

The activation of ESR1 and/or ESR2 by this compound is involved in the proliferation of immature Sertoli cells . This suggests that the compound’s action might be a key step mediating cellular events important for spermatogenesis and fertility .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of alternative carbon sources and their concentration levels can affect the biodegradation of 17β-estradiol

Future Directions

Research has been conducted to understand how easy-to-degrade carbon sources alter E2 biodegradation patterns . This contributes to an in-depth understanding of E2 biodegradation in complex environments with multiple carbon and nitrogen sources . Further studies are needed to establish effective and safe methods to limit growth .

Biochemical Analysis

Biochemical Properties

Sodium 17beta-estradiol 17-glucosiduronate is identified as an ATP-dependent, osmotically sensitive transport of the naturally occurring conjugated estrogen . It interacts with the multidrug resistance protein 2 (MRP2), a member of the superfamily of ATP-binding cassette (ABC) transporters . These transporters transport various molecules across extra- and intra-cellular membranes .

Cellular Effects

This compound can induce cholestasis . In vitro, treatment with this compound for 20 minutes in rat hepatocytes can induce dysfunction and internalization of the canalicular transporter protein Abcc2 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the multidrug resistance protein 2 (MRP2). This interaction leads to the ATP-dependent transport of the compound, which can be completely inhibited by a monoclonal antibody specific for an intracellular conformational epitope of the protein .

Temporal Effects in Laboratory Settings

It is known that this compound can induce an immediate, profound, and reversible inhibition of bile flow after its administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to induce cholestasis in a dose-dependent manner within the intravenous dosage range of 8.5 to 21 µmol/kg .

Metabolic Pathways

This compound is involved in the metabolic pathways of estradiol. It is formed when estradiol combines with glucuronic acid .

Transport and Distribution

This compound is transported across extra- and intra-cellular membranes by the multidrug resistance protein 2 (MRP2) .

Subcellular Localization

It is known that it interacts with the multidrug resistance protein 2 (MRP2), which is expressed in the apical side of the hepatocyte .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 17beta-estradiol 17-glucosiduronate typically involves the conjugation of 17beta-estradiol with glucuronic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glucuronosyltransferase enzymes, while chemical synthesis may involve the use of activating agents such as carbodiimides to facilitate the conjugation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 17beta-estradiol 17-glucosiduronate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield estrone derivatives, while reduction can regenerate the original estradiol structure .

Comparison with Similar Compounds

    17beta-estradiol 17-glucosiduronate: The parent compound without the sodium salt.

    Estradiol 17-(beta-D-glucuronide): Another glucuronide conjugate of estradiol.

Uniqueness: Sodium 17beta-estradiol 17-glucosiduronate is unique due to its enhanced solubility and stability compared to its non-sodium counterparts. This makes it particularly useful in research applications where solubility and bioavailability are critical .

Properties

CAS No.

15087-02-2

Molecular Formula

C24H31NaO8

Molecular Weight

470.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,15-,16+,17-,18+,19+,20-,21+,23-,24+;/m1./s1

InChI Key

UQSHTUQZFYMYFO-FFRCEPQQSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+]

SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+]

Appearance

Assay:≥95%A crystalline solid

Synonyms

(17β)-3-hydroxyestra-1,3,5(10)-trien-17-yl β-D-glucopyranosiduronic acid, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 2
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 3
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 4
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 5
Sodium 17beta-estradiol 17-glucosiduronate
Reactant of Route 6
Sodium 17beta-estradiol 17-glucosiduronate

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